

Performance of 4-Isopropoxyaniline in Diverse Solvent Systems: A Comparative Guide

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Compound of Interest

Compound Name: 4-Isopropoxyaniline

Cat. No.: B1293747

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of **4-isopropoxyaniline** in various solvent systems, benchmarked against structurally similar alternatives, 4-ethoxyaniline and 4-methoxyaniline. The selection of an appropriate solvent is critical in drug development and synthesis, influencing solubility, stability, and reaction kinetics. This document summarizes available data to facilitate informed solvent selection for applications involving these compounds.

Executive Summary

4-Isopropoxyaniline and its analogs, 4-ethoxyaniline and 4-methoxyaniline, are versatile intermediates in organic synthesis. Their performance is significantly influenced by the choice of solvent. Generally, these aromatic amines exhibit good solubility in polar organic solvents and limited solubility in non-polar and aqueous media. Stability is compromised under acidic and oxidative conditions. The nucleophilicity of the amino group, crucial for reactions like N-acylation, is also solvent-dependent. This guide presents a comparative analysis of these properties to aid in optimizing reaction conditions and formulation development.

Comparative Solubility Analysis

The solubility of a compound is a fundamental parameter that dictates its utility in various applications, from chemical reactions to formulation. While extensive quantitative solubility data for **4-isopropoxyaniline** is not readily available in the public domain, this section provides a

qualitative comparison and illustrative quantitative data based on the known behavior of similar aromatic amines.

Qualitative Solubility Summary:

- **4-Isopropoxyaniline:** Generally soluble in polar organic solvents such as ethanol and methylene chloride.
- **4-Ethoxyaniline:** Demonstrates good solubility in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), with limited solubility in non-polar solvents such as hexane.^[1] Its solubility is enhanced in acidic conditions due to salt formation.^[1]
- **4-Methoxyaniline (p-Anisidine):** Soluble in acetone, benzene, ether, and ethanol. It is slightly soluble in water.^[2]^[3]

Illustrative Quantitative Solubility Data

The following table presents hypothetical, yet representative, solubility data for **4-isopropoxyaniline** and its alternatives in a range of common solvents at ambient temperature. This data is intended to serve as a reference for expected solubility trends.

Solvent System	Solvent Class	4-Isopropoxyaniline (g/100 mL)	4-Ethoxyaniline (g/100 mL)[1]	4-Methoxyaniline (g/100 mL) [3]
Methanol	Polar Protic	> 20	Good	Soluble
Ethanol	Polar Protic	> 20	Good	Soluble
Isopropanol	Polar Protic	> 15	Moderate	Soluble
Acetone	Polar Aprotic	> 25	Good	Soluble
Dimethylformamide (DMF)	Polar Aprotic	> 30	Good	Soluble
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	> 30	Good	Soluble
Toluene	Non-Polar	< 5	Limited	Soluble in Benzene
Hexane	Non-Polar	< 1	Limited	Limited
Water	Aqueous	< 0.5	Practically Insoluble[4]	Slightly Soluble (2.1 g/L at 20°C) [5]

Comparative Stability Profile

The stability of active pharmaceutical ingredients and intermediates is a critical quality attribute. Aromatic amines can be susceptible to degradation, particularly through oxidation and hydrolysis.

General Stability Observations:

- Oxidative Stability:** Aromatic amines are prone to oxidation, which can be accelerated by light, air, and the presence of metal ions. This often leads to the formation of colored degradation products.

- **pH Stability:** In highly acidic or basic solutions, the amino group can be protonated or deprotonated, which can affect the compound's stability and reactivity. Generally, these compounds are more stable in neutral to slightly basic conditions.

Illustrative Stability Data (Remaining % after 48h at RT)

This table provides a hypothetical comparison of the stability of the three compounds in different solvent types under ambient conditions.

Solvent System	Solvent Type	4-Isopropoxyaniline (%)	4-Ethoxyaniline (%)	4-Methoxyaniline (%)
Methanol	Protic	98	98	97
Acetonitrile	Aprotic	99	99	99
Water (pH 7)	Aqueous	95	94	93
0.1 M HCl	Acidic Aqueous	< 80	< 80	< 75
0.1 M NaOH	Basic Aqueous	97	96	95

Comparative Reaction Kinetics: N-Acetylation

The N-acetylation of anilines is a common and important reaction in organic synthesis. The rate of this reaction is highly dependent on the solvent system, which can influence the nucleophilicity of the amine and the stability of the transition state.

Key Factors Influencing N-Acetylation Kinetics:

- **Solvent Polarity:** Polar aprotic solvents like DMF and DMSO are often preferred for N-acetylation reactions as they can solvate the reactants and intermediates effectively without interfering with the nucleophile through hydrogen bonding.
- **Base:** The presence of a non-nucleophilic base is often required to neutralize the acid byproduct of the reaction.

Illustrative Relative Reaction Rates for N-Acetylation

The following table provides a hypothetical comparison of the relative initial rates of N-acetylation of the three compounds with acetic anhydride in different solvents.

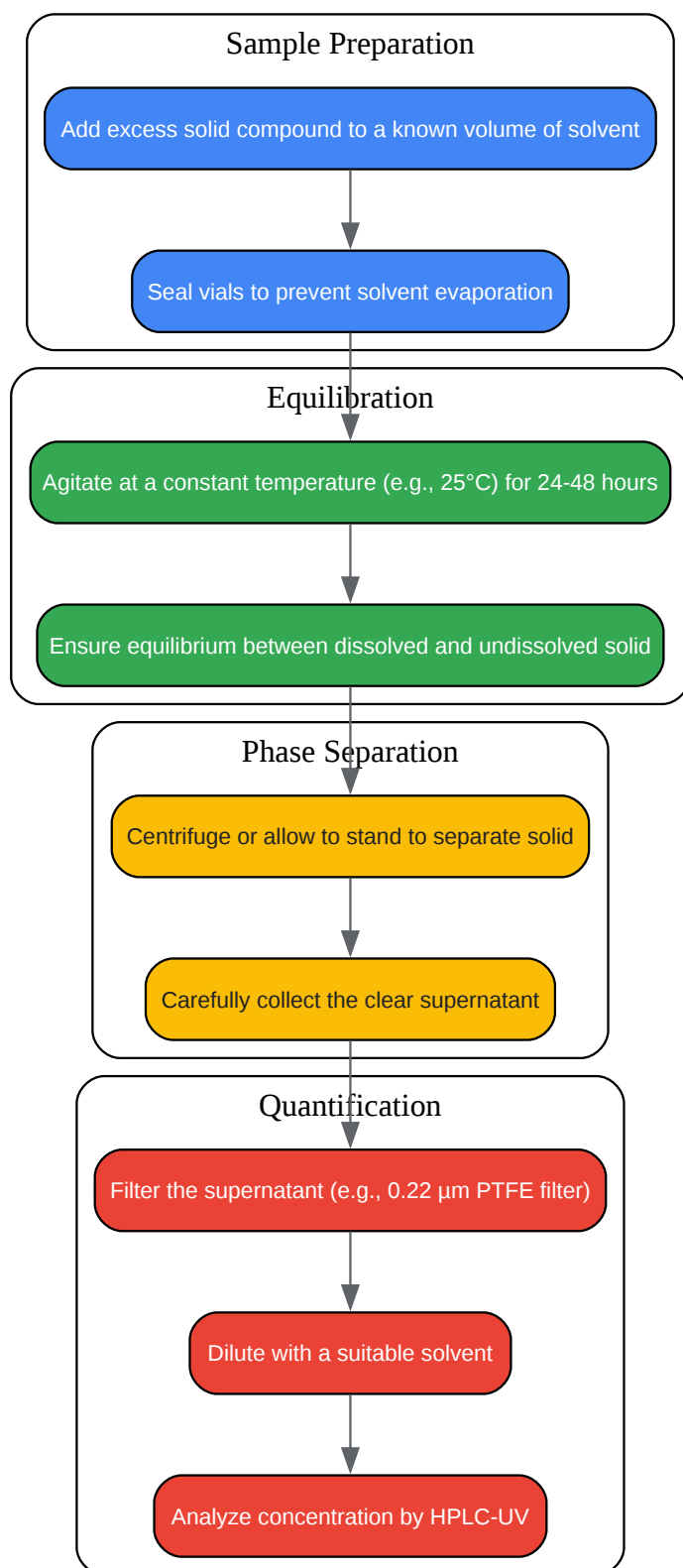
Solvent	Solvent Type	4-Isopropoxyaniline	4-Ethoxyaniline	4-Methoxyaniline
Dichloromethane	Non-Polar	1.0	1.1	1.2
Acetonitrile	Polar Aprotic	2.5	2.7	3.0
Tetrahydrofuran (THF)	Polar Aprotic	1.8	2.0	2.2
Dimethylformamide (DMF)	Polar Aprotic	4.0	4.3	4.8

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the findings presented in this guide.

4.1. Thermodynamic (Equilibrium) Solubility Determination

This protocol outlines the shake-flask method, a gold standard for determining the thermodynamic solubility of a compound.

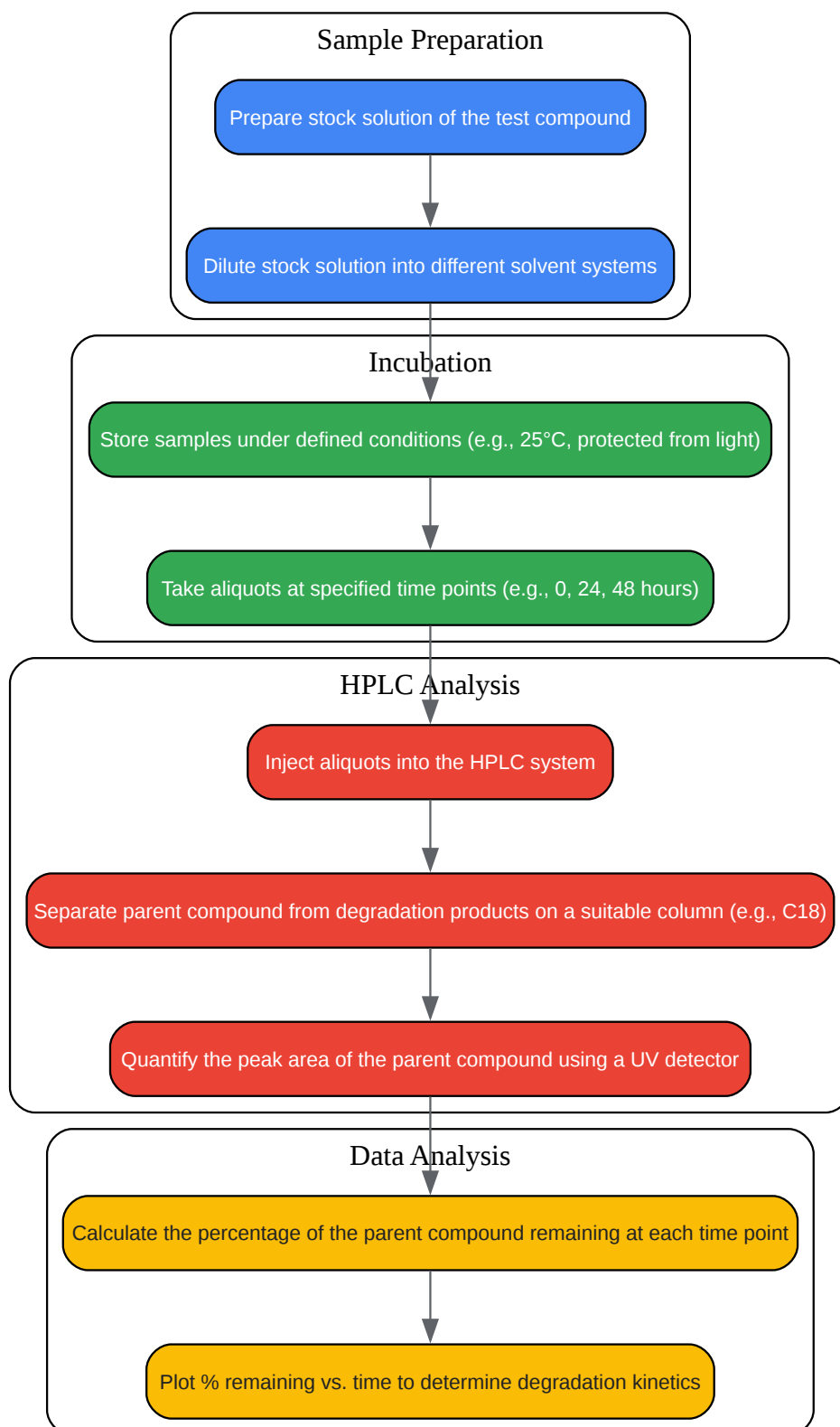


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Caption: Workflow for Thermodynamic Solubility Determination.

4.2. Stability Study Using HPLC

This protocol describes a typical workflow for assessing the stability of a compound in different solvent systems using High-Performance Liquid Chromatography (HPLC).

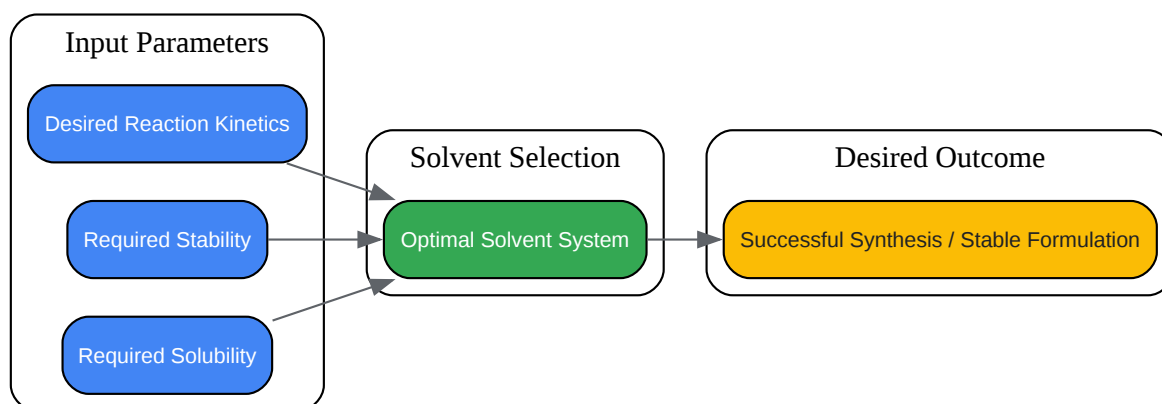


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Caption: Workflow for HPLC-Based Stability Study.

Logical Relationships in Solvent Selection

The choice of a solvent system is a multifactorial decision that involves balancing solubility, stability, and reactivity to achieve the desired outcome.



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